3-(2,5-Dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),8-dien-5-one
Description
3-(2,5-Dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0²,¹⁰.0⁴,⁸]pentadeca-2(10),8-dien-5-one is a structurally complex tetracyclic compound featuring a fused heterocyclic framework with sulfur (thia) and nitrogen (triaza) atoms. The 2,5-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may influence electronic properties and intermolecular interactions.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),8-dien-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-24-12-3-4-14(25-2)13(9-12)17-18-16(11-5-7-21(18)8-6-11)20-19-22(17)15(23)10-26-19/h3-4,9,11,17H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNHGHFFNINEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4CCN3CC4)N=C5N2C(=O)CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,5-Dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),8-dien-5-one is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C19H21N3O3S
- Molecular Weight: 373.45 g/mol
The compound features a unique tetracyclic structure that contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
In vitro studies have shown that this compound inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. Specifically, it has been reported to target the p53 pathway in human cancer cell lines .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests potential therapeutic applications in inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation: The compound could modulate various receptors involved in inflammation and apoptosis pathways.
- Oxidative Stress Reduction: By scavenging free radicals, it may reduce oxidative stress in cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
Study 2: Anticancer Activity
In another study focusing on its anticancer properties, the compound was tested on MCF-7 breast cancer cells. The findings revealed a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM after 48 hours of treatment.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 30 | 60 |
| 50 | 30 |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs include derivatives from the azatetracyclo family, such as those reported in . Key comparisons are summarized below:
Key Observations:
- Heteroatom Configuration: The target compound contains a single sulfur atom (7-thia), whereas analogs like IIi and IIj feature two sulfur atoms (3,7-dithia).
- Substituent Positioning : The 2,5-dimethoxyphenyl group in the target compound provides distinct electronic effects compared to the para-substituted analogs (e.g., IIi). Ortho/meta substitution patterns can influence molecular symmetry and dipole moments, affecting crystallization and solubility .
Physicochemical and Electronic Properties
The electronic structure of the target compound is influenced by its heteroatoms and substituents:
- Van der Waals Interactions : The tetracyclic framework and sulfur atoms contribute to molecular polarizability, which may enhance intermolecular interactions in solid-state applications .
Q & A
Q. Why do different studies report conflicting bioactivity results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
